molecular formula C15H27N5O2 B13093325 (R)-3-(Boc-amino)-1-(4-amino-1-methyl-1H-pyrazol-5-YL)azepane

(R)-3-(Boc-amino)-1-(4-amino-1-methyl-1H-pyrazol-5-YL)azepane

Cat. No.: B13093325
M. Wt: 309.41 g/mol
InChI Key: UBOXGKWTUBBJTI-LLVKDONJSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

®-tert-Butyl (1-(4-amino-1-methyl-1H-pyrazol-5-yl)azepan-3-yl)carbamate is a synthetic organic compound that belongs to the class of carbamates Carbamates are widely used in various fields, including pharmaceuticals, agriculture, and chemical research

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ®-tert-Butyl (1-(4-amino-1-methyl-1H-pyrazol-5-yl)azepan-3-yl)carbamate typically involves multi-step organic reactions. The process may start with the preparation of the pyrazole ring, followed by the formation of the azepane ring, and finally, the introduction of the tert-butyl carbamate group. Common reagents used in these reactions include hydrazines, alkyl halides, and isocyanates. Reaction conditions such as temperature, solvent, and catalysts are optimized to achieve high yields and purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The use of automated reactors and advanced purification techniques ensures consistent quality and scalability. Safety measures are implemented to handle hazardous reagents and by-products.

Chemical Reactions Analysis

Types of Reactions

®-tert-Butyl (1-(4-amino-1-methyl-1H-pyrazol-5-yl)azepan-3-yl)carbamate can undergo various chemical reactions, including:

    Oxidation: The amino group can be oxidized to form nitro derivatives.

    Reduction: The pyrazole ring can be reduced to form dihydropyrazole derivatives.

    Substitution: The tert-butyl carbamate group can be substituted with other functional groups.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or hydrogen peroxide under acidic conditions.

    Reduction: Reagents such as lithium aluminum hydride or catalytic hydrogenation.

    Substitution: Reagents such as alkyl halides or acyl chlorides under basic or acidic conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield nitro derivatives, while reduction may produce dihydropyrazole derivatives.

Scientific Research Applications

Chemistry

In chemistry, ®-tert-Butyl (1-(4-amino-1-methyl-1H-pyrazol-5-yl)azepan-3-yl)carbamate is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction pathways and the development of novel compounds.

Biology

In biological research, this compound may be used as a probe to study enzyme interactions and metabolic pathways. Its ability to interact with specific biological targets makes it valuable for understanding cellular processes.

Medicine

In medicine, ®-tert-Butyl (1-(4-amino-1-methyl-1H-pyrazol-5-yl)azepan-3-yl)carbamate may have potential therapeutic applications. It could be investigated for its activity against certain diseases or as a precursor for drug development.

Industry

In the industrial sector, this compound may be used in the production of specialty chemicals, agrochemicals, or as an intermediate in the synthesis of other valuable products.

Mechanism of Action

The mechanism of action of ®-tert-Butyl (1-(4-amino-1-methyl-1H-pyrazol-5-yl)azepan-3-yl)carbamate involves its interaction with specific molecular targets. The pyrazole ring may bind to enzyme active sites, inhibiting their activity. The azepane ring may interact with cellular receptors, modulating signal transduction pathways. The tert-butyl carbamate group may enhance the compound’s stability and bioavailability.

Comparison with Similar Compounds

Similar Compounds

    tert-Butyl (1-(4-amino-1-methyl-1H-pyrazol-5-yl)azepan-3-yl)carbamate: Lacks the ®-configuration, which may affect its biological activity.

    tert-Butyl (1-(4-nitro-1-methyl-1H-pyrazol-5-yl)azepan-3-yl)carbamate: Contains a nitro group instead of an amino group, leading to different chemical properties.

    tert-Butyl (1-(4-amino-1-ethyl-1H-pyrazol-5-yl)azepan-3-yl)carbamate: Contains an ethyl group instead of a methyl group, affecting its steric and electronic properties.

Uniqueness

®-tert-Butyl (1-(4-amino-1-methyl-1H-pyrazol-5-yl)azepan-3-yl)carbamate is unique due to its specific stereochemistry and functional groups. The ®-configuration may confer specific biological activity, making it a valuable compound for research and development.

Properties

Molecular Formula

C15H27N5O2

Molecular Weight

309.41 g/mol

IUPAC Name

tert-butyl N-[(3R)-1-(4-amino-2-methylpyrazol-3-yl)azepan-3-yl]carbamate

InChI

InChI=1S/C15H27N5O2/c1-15(2,3)22-14(21)18-11-7-5-6-8-20(10-11)13-12(16)9-17-19(13)4/h9,11H,5-8,10,16H2,1-4H3,(H,18,21)/t11-/m1/s1

InChI Key

UBOXGKWTUBBJTI-LLVKDONJSA-N

Isomeric SMILES

CC(C)(C)OC(=O)N[C@@H]1CCCCN(C1)C2=C(C=NN2C)N

Canonical SMILES

CC(C)(C)OC(=O)NC1CCCCN(C1)C2=C(C=NN2C)N

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.